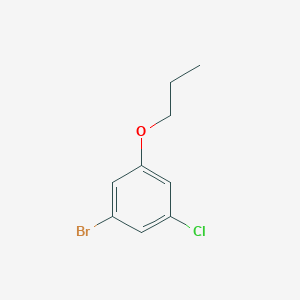
1-Bromo-3-chloro-5-propoxybenzene
Übersicht
Beschreibung
“1-Bromo-3-chloro-5-propoxybenzene” is a chemical compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1-bromo-3-chloro-5-iodobenzene, has been carried out using electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring . This reaction can be successfully performed in an undergraduate laboratory using techniques accumulated over one’s organic chemistry laboratory career . The overall isolated yield of this experiment was 0%, with side reactions and human error being viable contributors to the collection of no product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11BrO/c1-2-6-11-9-5-3-4-8 (10)7-9/h3-5,7H,2,6H2,1H3 .Chemical Reactions Analysis
The synthesis of similar compounds, such as 1-bromo-3-chloro-5-iodobenzene, involves a series of reactions including electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a molecular weight of 249.53 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Molecular Scaffolding
1-Bromo-3-chloro-5-propoxybenzene and similar halogenated compounds are often used as scaffolds for molecular receptors in chemical synthesis. For example, compounds like 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene are pivotal in preparing molecular structures that are foundational in various chemical reactions, highlighting the importance of these compounds in synthetic chemistry (Wallace et al., 2005).
Catalysis and Reaction Mechanisms
Compounds like this compound are involved in intricate reaction mechanisms, serving as catalysts or reactants. For instance, [hydroxy(tosyloxy)iodo]benzene, used with 1-bromo-2,5-pyrrolidinedione, is effective as a catalyst in the ring halogenations of polyalkylbenzenes, demonstrating the role of such compounds in facilitating and directing chemical reactions (Bovonsombat & Mcnelis, 1993).
Structural Analysis and Material Science
The anisotropic displacement parameters of compounds structurally similar to this compound, like 1-(halomethyl)-3-nitrobenzene, are studied to understand their behavior under various conditions. These parameters are crucial in material science for predicting how these compounds interact with other substances and how they behave in different environments, such as in the formation of crystals or in reaction settings (Mroz et al., 2020).
Electrochemical Studies
The electrochemical behavior of halobenzenes, including those similar to this compound, is studied to understand their reaction mechanisms and potential applications in various fields, such as in the development of new types of batteries or in the field of organic electronics (Horio et al., 1996).
Steric Protection in Organic Synthesis
Halobenzene derivatives, akin to this compound, are used in organic synthesis to protect reactive sites on a molecule during certain reactions. This steric protection is essential in ensuring that the desired reactions occur without interference from unwanted side reactions, demonstrating the compound’s utility in complex organic synthesis processes (Yoshifuji et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-5-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZJLGESNXVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


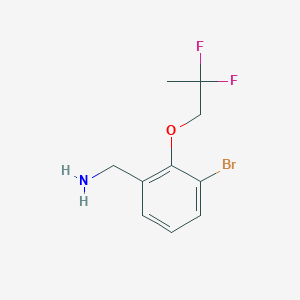
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)

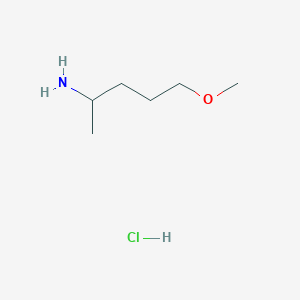
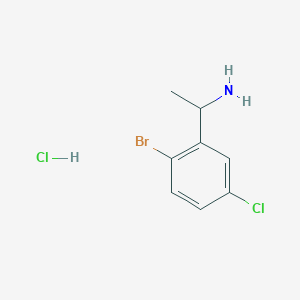
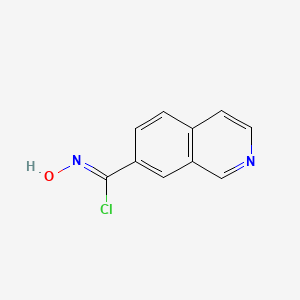
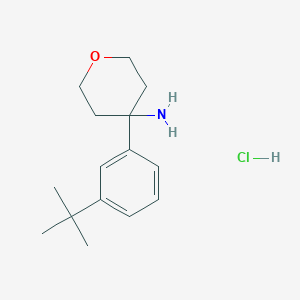

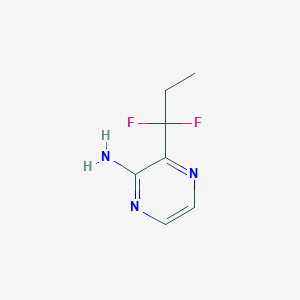
![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
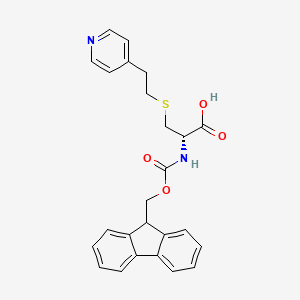
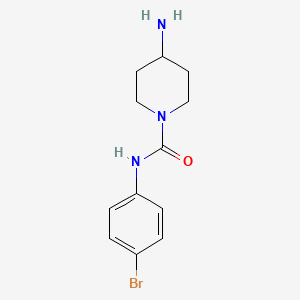

![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1412723.png)
